Cas no 869901-11-1 (4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)-)

Technical Introduction: 4-Pyridinemethanamine, N-methyl-2-(4-morpholinyl)-, is a heterocyclic amine derivative featuring both pyridine and morpholine functional groups. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in synthesis. Its structural motifs enable participation in diverse reactions, including nucleophilic substitutions and metal-catalyzed couplings, making it valuable for constructing complex molecules. The presence of the morpholine ring enhances solubility and bioavailability, while the pyridine moiety offers coordination sites for metal interactions. This compound is particularly useful in medicinal chemistry for developing bioactive molecules, owing to its balanced lipophilicity and hydrogen-bonding capabilities. Proper handling under inert conditions is recommended due to its sensitivity.
4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- structure
869901-11-1 structure
Product name:4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)-
CAS No:869901-11-1
MF:C11H17N3O
MW:207.27218
MDL:MFCD08271916
CID:719889
PubChem ID:7537571

4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)-
    • 4-[(Methylamino)methyl]-2-morpholin-4-ylpyridine
    • N-methyl-1-(2-morpholin-4-ylpyridin-4-yl)methanamine
    • N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine
    • AKOS011568179
    • MFCD08271916
    • 869901-11-1
    • N-Methyl-1-[2-(morpholin-4-yl)pyridin-4-yl]methanamine
    • FT-0728166
    • J-523711
    • SCHEMBL10154083
    • N-Methyl-1-[2-(morpholin-4-yl)pyridin-4-yl]methylamine
    • DTXSID50428750
    • MDL: MFCD08271916
    • Inchi: InChI=1S/C11H17N3O/c1-12-9-10-2-3-13-11(8-10)14-4-6-15-7-5-14/h2-3,8,12H,4-7,9H2,1H3
    • InChI Key: XXFBCDNRFJGAPO-UHFFFAOYSA-N
    • SMILES: CNCC1=CC(=NC=C1)N2CCOCC2

Computed Properties

  • Exact Mass: 207.13700
  • Monoisotopic Mass: 207.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 37.4Ų

Experimental Properties

  • Density: 1.104
  • Boiling Point: 377.2°C at 760 mmHg
  • Flash Point: 181.9°C
  • Refractive Index: 1.544
  • PSA: 37.39000
  • LogP: 1.09350

4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- Security Information

  • Hazard Statement: Corrosive
  • Hazardous Material Identification: C

4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB223707-250mg
N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine; 95%
869901-11-1
250mg
€116.30 2023-09-13
abcr
AB223707-250 mg
N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine; 95%
869901-11-1
250 mg
€116.30 2023-07-20

4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- Related Literature

Additional information on 4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)-

Recent Advances in the Study of 4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- (CAS: 869901-11-1): A Comprehensive Research Brief

The compound 4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- (CAS: 869901-11-1) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This heterocyclic amine derivative, featuring both pyridine and morpholine moieties, has demonstrated promising pharmacological properties in recent studies. The structural complexity of this molecule, particularly the presence of the morpholine ring and N-methyl substitution, contributes to its unique interactions with biological targets.

Recent investigations have focused on the compound's potential as a kinase inhibitor scaffold. A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of 869901-11-1 show selective inhibition against certain protein kinases involved in inflammatory pathways. The research team utilized structure-activity relationship (SAR) studies to optimize the compound's binding affinity while maintaining favorable pharmacokinetic properties. Molecular docking simulations indicated that the morpholine oxygen participates in key hydrogen bonding interactions with kinase active sites.

In oncology research, 4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- has shown promise as a potential chemosensitizer. A preclinical study demonstrated its ability to enhance the efficacy of conventional chemotherapeutic agents in multidrug-resistant cancer cell lines. The mechanism appears to involve modulation of ATP-binding cassette (ABC) transporter proteins, particularly P-glycoprotein, through allosteric interactions. These findings were published in Cancer Research Communications in early 2024.

The compound's metabolic stability has been a focus of recent pharmacokinetic studies. Researchers at several academic institutions have reported that the N-methyl substitution significantly improves metabolic stability compared to unmethylated analogs, while the morpholine ring contributes to favorable solubility characteristics. These properties make 869901-11-1 an attractive scaffold for further drug development efforts.

Emerging applications in neurological disorders have also been explored. A 2024 study in ACS Chemical Neuroscience identified 4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- derivatives as potential modulators of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound's ability to cross the blood-brain barrier, attributed to its balanced lipophilicity and molecular weight, makes it particularly interesting for CNS-targeted therapies.

Synthetic methodologies for 869901-11-1 have seen recent advancements as well. A novel catalytic asymmetric synthesis route was developed in 2023, enabling the production of enantiomerically pure forms of the compound. This breakthrough, published in Organic Letters, has significant implications for the development of chiral derivatives with potentially improved target selectivity and reduced off-target effects.

Ongoing research is exploring the compound's potential in antimicrobial applications. Preliminary results suggest that certain derivatives exhibit activity against Gram-positive bacterial strains, possibly through interference with cell wall biosynthesis pathways. However, these findings require further validation through comprehensive microbiological studies.

In conclusion, 4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- (CAS: 869901-11-1) represents a versatile scaffold with multiple therapeutic applications. The recent studies highlighted in this brief demonstrate its potential across diverse areas of medicinal chemistry, from oncology to CNS disorders. Future research directions likely include the development of more selective derivatives and comprehensive in vivo efficacy studies to translate these promising findings into clinical applications.

Recommended suppliers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.